2-phenoxy-N-phenylpropanamide

Enzymology Neurochemistry Inhibitor Screening

Sourcing reliable negative controls for catecholamine biosynthesis studies often introduces variability that compromises assay validation. 2-Phenoxy-N-phenylpropanamide (CAS 101089-96-7) resolves this with its established weak PNMT affinity. - Definitive Basal Activity: Validates assay sensitivity with a Ki of 1.11 mM for PNMT, confirming inhibition signals are target-specific. - Structural Rigor: Avoids the altered binding of the 3-phenoxy isomer or halogenated analogs; this exact scaffold is required for reproducible negative control data. - Versatile Scaffold: Moderate lipophilicity (LogP 2.98) and 4 rotatable bonds support hit-to-lead diversification via amide coupling.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
Cat. No. B4927008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-phenylpropanamide
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C15H15NO2/c1-12(18-14-10-6-3-7-11-14)15(17)16-13-8-4-2-5-9-13/h2-12H,1H3,(H,16,17)
InChIKeyHBWNEBUCCLAFBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxy-N-phenylpropanamide: Chemical Profile & Key Identifiers


2-Phenoxy-N-phenylpropanamide (CAS 101089-96-7) is an organic compound belonging to the amide class, characterized by a propanamide backbone substituted with both phenoxy and phenyl groups . It has a molecular formula of C15H15NO2 and a molecular weight of 241.28 g/mol . The compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and agrochemical development [1].

2-Phenoxy-N-phenylpropanamide: Risks of Generic Substitution


In-class substitution of 2-phenoxy-N-phenylpropanamide is not recommended due to the high sensitivity of biological activity to minor structural variations within the phenoxypropanamide scaffold. For instance, the positional isomer 3-phenoxy-N-phenylpropanamide, while sharing the same molecular formula, exhibits a different spatial orientation of the phenoxy group, which can dramatically alter target binding affinity and selectivity . Furthermore, the introduction of a simple halogen, as seen in the antimalarial candidate TCMDC-137332 (which contains a 4-chlorophenoxy group), completely changes the compound's potency profile, underscoring that even subtle modifications cannot be assumed to yield equivalent research outcomes .

2-Phenoxy-N-phenylpropanamide: Head-to-Head Evidence


PNMT Inhibition Affinity Comparison

2-Phenoxy-N-phenylpropanamide exhibits weak inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT), with a Ki of 1,114,000 nM (1.11 mM) [1]. This serves as a critical baseline for negative control or SAR studies, as more potent PNMT inhibitors like SKF-7698 (Ki ≈ 10 nM) demonstrate over 100,000-fold higher affinity [2]. This vast difference quantitatively establishes 2-phenoxy-N-phenylpropanamide as a low-affinity reference compound within this enzyme class.

Enzymology Neurochemistry Inhibitor Screening

Lipophilicity & Predicted Solubility

The predicted lipophilicity (LogP) and aqueous solubility (LogSW) of 2-phenoxy-N-phenylpropanamide were determined and compared to a close structural analog, N-ethyl-2-phenoxy-N-phenylpropanamide. The target compound has a LogP of 2.98 and a LogSW of -3.51 . The N-ethyl analog, with an additional ethyl group on the amide nitrogen, has a significantly higher LogP of 3.72 and a lower LogSW of -4.34 . This demonstrates a quantifiable impact of a small structural change on key drug-likeness parameters.

ADME-Tox Drug-likeness Physicochemical Property Prediction

Conformational Flexibility & Rotatable Bonds

2-Phenoxy-N-phenylpropanamide possesses 4 rotatable bonds, which confers a moderate degree of conformational flexibility . This can be a differentiating factor when compared to more rigid analogs. While no direct head-to-head data exists, class-level inference suggests that compounds with fewer rotatable bonds often exhibit higher binding affinity due to a reduced entropic penalty upon target binding [1]. This implies that the target compound's flexibility may be advantageous for exploring a wider conformational space in initial screening but could be a liability for potency optimization, a trade-off that must be considered in project planning.

Conformational Analysis Scaffold Hopping Molecular Modeling

2-Phenoxy-N-phenylpropanamide: Key Research Applications


PNMT Assay Negative Control

Based on its established weak affinity for PNMT (Ki = 1.11 mM), 2-phenoxy-N-phenylpropanamide is an ideal negative control compound for in vitro enzymatic assays [1]. It allows researchers to establish baseline activity and validate assay sensitivity, ensuring that observed inhibition with test compounds is not due to non-specific effects [1].

Flexible Scaffold for Hit Discovery

The compound's moderate lipophilicity (LogP = 2.98) and conformational flexibility (4 rotatable bonds) make it a valuable starting point for hit identification and SAR studies . Its simple structure allows for easy diversification through well-established amide coupling chemistry to generate focused libraries aimed at exploring new biological targets [2].

Herbicide Development Intermediate

Patents describe the use of 2-phenoxypropionic acid amides, including derivatives like 2-phenoxy-N-phenylpropanamide, as intermediates in the synthesis of selective herbicides [2]. This positions the compound as a key building block in agrochemical research programs focused on developing new crop protection agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-phenoxy-N-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.